molecular formula C26H20ClNO4 B2749513 6-[(4-chlorophenyl)methyl]-8-(4-methylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one CAS No. 904432-99-1

6-[(4-chlorophenyl)methyl]-8-(4-methylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one

Cat. No. B2749513
CAS RN: 904432-99-1
M. Wt: 445.9
InChI Key: DJYPYSDBTPBNDA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, a series of new 3-substituted 6-(4-chlorophenyl)-9-methyl-12H-1benzofuro[3,2-e][1,2,4]triazolo[4,3-b][1,2]diazepines was synthesized from the corresponding bicyclic 1-(4-chlorophenyl)-3,5-dihydro-8-methyl-4H-1benzofuro[2,3-d][1,2]diazepin-4-one . The synthesis strategy makes use of silylation–amination as the key step, allowing a wide range of derivatives to be prepared .

Scientific Research Applications

Molecular Structure and Spectroscopic Characterization

Research on similar molecular structures, such as derivatives of quinoline and benzoxazine compounds, has provided detailed insights into their molecular structure through Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations. These studies offer spectroscopic characterization, including FT-IR, NMR, and UV-Vis absorption, which are essential for understanding the electronic structure and properties of these molecules. Such detailed analysis supports the potential biological and industrial applications of these compounds by enabling a deeper understanding of their reactivity and interaction with other molecules (Wazzan, Al-Qurashi, & Faidallah, 2016).

Antimicrobial and Mosquito Larvicidal Activity

Studies have also explored the synthesis of quinoline derivatives and their biological activities, including antimicrobial and mosquito larvicidal properties. For instance, certain synthesized quinoline derivatives have shown significant activity against various bacterial and fungal strains, as well as against mosquito larvae. These findings highlight the potential of these compounds in developing new antimicrobial agents and insecticides (Rajanarendar, Reddy, Murthy, Reddy, Raju, Srinivas, Praveen, & Rao, 2010).

Photophysical Properties and Luminescent Applications

The photophysical properties of quinoline derivatives, including their optical absorption and fluorescence spectra, have been investigated to evaluate their suitability for luminescent or electroluminescent applications. The research suggests that these compounds, depending on the solvent polarity, can emit light in the green-yellow range of the visible spectrum, making them candidates for use in optical devices and materials science (Danel, Gąsiorski, Matusiewicz, Całus, Uchacz, & Kityk, 2010).

Synthesis and Drug Design

Furthermore, research on quinoline derivatives has contributed to drug design, particularly as inhibitors of specific proteins involved in cancer and other diseases. The synthesis of these compounds involves complex chemical processes that yield molecules with significant biological activity. For example, some quinoline derivatives have been identified as potent inhibitors of farnesyl protein transferase, showcasing their potential in cancer therapy (Venet, End, & Angibaud, 2003).

properties

IUPAC Name

6-[(4-chlorophenyl)methyl]-8-(4-methylbenzoyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClNO4/c1-16-2-6-18(7-3-16)25(29)21-15-28(14-17-4-8-19(27)9-5-17)22-13-24-23(31-10-11-32-24)12-20(22)26(21)30/h2-9,12-13,15H,10-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJYPYSDBTPBNDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCCO4)CC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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